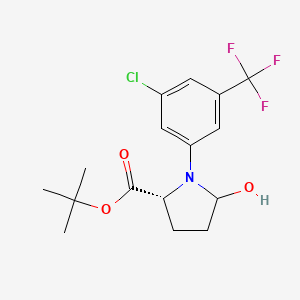
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a hydroxyl group, a tert-butyl ester, and a phenyl ring bearing chloro and trifluoromethyl substituents
Preparation Methods
The synthesis of tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Hydroxyl Group: This step may involve selective hydroxylation reactions.
Substitution on the Phenyl Ring: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include carbonyl compounds, alcohols, substituted phenyl derivatives, and carboxylic acids.
Scientific Research Applications
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyl group and the ester functionality can influence its binding affinity and specificity. The chloro and trifluoromethyl groups on the phenyl ring can enhance its lipophilicity and metabolic stability, contributing to its overall pharmacokinetic profile.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate include other pyrrolidine derivatives with varying substituents. For example:
tert-Butyl (2R)-1-(3-chloro-5-methylphenyl)-5-hydroxypyrrolidine-2-carboxylate: This compound lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
tert-Butyl (2R)-1-(3-bromo-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate: The bromo substituent can influence the compound’s reactivity and binding interactions.
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-methoxypyrrolidine-2-carboxylate: The methoxy group can alter the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C16H19ClF3NO3 |
|---|---|
Molecular Weight |
365.77 g/mol |
IUPAC Name |
tert-butyl (2R)-1-[3-chloro-5-(trifluoromethyl)phenyl]-5-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H19ClF3NO3/c1-15(2,3)24-14(23)12-4-5-13(22)21(12)11-7-9(16(18,19)20)6-10(17)8-11/h6-8,12-13,22H,4-5H2,1-3H3/t12-,13?/m1/s1 |
InChI Key |
IVTJJQJEICRQIV-PZORYLMUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCC(N1C2=CC(=CC(=C2)C(F)(F)F)Cl)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1C2=CC(=CC(=C2)C(F)(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















